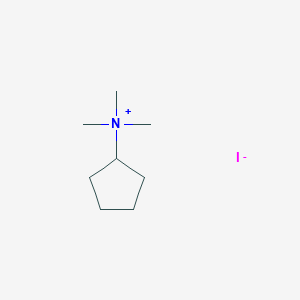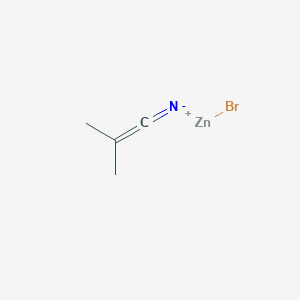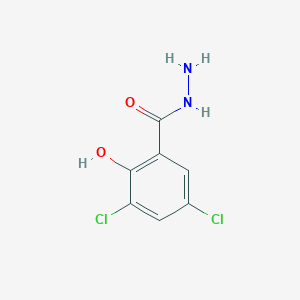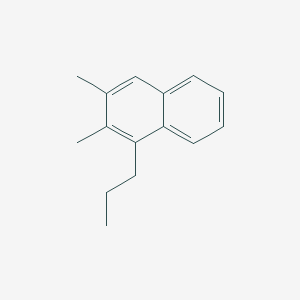
2,3-Dimethyl-1-propylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-1-propylnaphthalene is an organic compound belonging to the naphthalene family Naphthalene compounds are characterized by their two fused benzene rings, which provide a stable aromatic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1-propylnaphthalene can be achieved through various organic reactions. One common method involves the alkylation of naphthalene derivatives. For instance, Friedel-Crafts alkylation can be employed, where naphthalene reacts with propyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The methyl groups can be introduced through a similar alkylation process using methyl chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethyl-1-propylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalene derivatives
Substitution: Various alkylated and acylated naphthalene derivatives
Aplicaciones Científicas De Investigación
2,3-Dimethyl-1-propylnaphthalene has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex aromatic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-1-propylnaphthalene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The aromatic structure allows it to participate in π-π interactions, which can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-1-propylnaphthalene
- 2,3-Dimethylnaphthalene
- 1,3-Dimethyl-2-propylnaphthalene
Uniqueness
2,3-Dimethyl-1-propylnaphthalene is unique due to the specific positioning of its methyl and propyl groups, which can significantly influence its chemical reactivity and physical properties compared to other naphthalene derivatives.
Propiedades
Número CAS |
36511-70-3 |
|---|---|
Fórmula molecular |
C15H18 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
2,3-dimethyl-1-propylnaphthalene |
InChI |
InChI=1S/C15H18/c1-4-7-14-12(3)11(2)10-13-8-5-6-9-15(13)14/h5-6,8-10H,4,7H2,1-3H3 |
Clave InChI |
FWTLXAOXYOOOBF-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C(=CC2=CC=CC=C21)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3Z)-3-[(2-Methylphenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14664882.png)
![1-[2-({[5-(Diethylamino)-2-{(e)-[4-(dimethylsulfamoyl)phenyl]diazenyl}phenyl]sulfonyl}amino)ethyl]pyridinium chloride](/img/structure/B14664901.png)
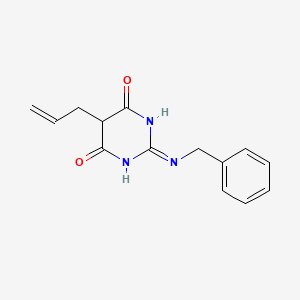

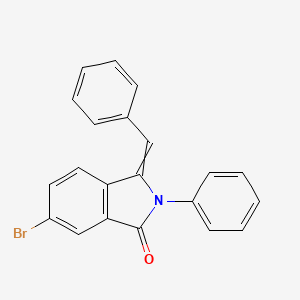
![2-[(Butylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14664921.png)
![3-(2H-Tetrazol-5-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14664923.png)
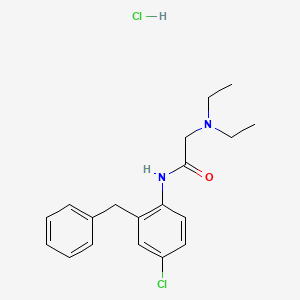

![1-{[Bis(benzyloxy)phosphoryl]oxy}pyrrolidine-2,5-dione](/img/structure/B14664935.png)
